molecular formula C10H7F3N2O B11716511 3-methyl-7-(trifluoromethyl)-1H-quinoxalin-2-one

3-methyl-7-(trifluoromethyl)-1H-quinoxalin-2-one

Cat. No.: B11716511
M. Wt: 228.17 g/mol
InChI Key: QVBCXXWMNSIAGY-UHFFFAOYSA-N
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Description

3-methyl-7-(trifluoromethyl)-1H-quinoxalin-2-one is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic electronics, and materials science. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule for scientific research.

Chemical Reactions Analysis

3-methyl-7-(trifluoromethyl)-1H-quinoxalin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxalines using reducing agents like sodium borohydride.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoxaline ring.

Scientific Research Applications

3-methyl-7-(trifluoromethyl)-1H-quinoxalin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-7-(trifluoromethyl)-1H-quinoxalin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target proteins, thereby modulating their activity. This interaction can lead to the inhibition of bacterial DNA-gyrase, making it effective against bacterial infections .

Comparison with Similar Compounds

3-methyl-7-(trifluoromethyl)-1H-quinoxalin-2-one can be compared with other quinoxaline derivatives, such as:

The unique combination of the methyl and trifluoromethyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C10H7F3N2O

Molecular Weight

228.17 g/mol

IUPAC Name

3-methyl-7-(trifluoromethyl)-1H-quinoxalin-2-one

InChI

InChI=1S/C10H7F3N2O/c1-5-9(16)15-8-4-6(10(11,12)13)2-3-7(8)14-5/h2-4H,1H3,(H,15,16)

InChI Key

QVBCXXWMNSIAGY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)C(F)(F)F)NC1=O

Origin of Product

United States

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